![molecular formula C18H26ClN3O2 B11932965 (1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)

(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

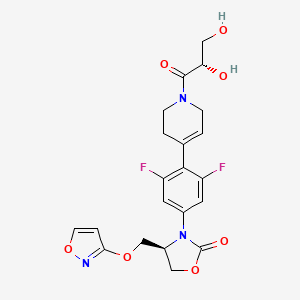

Saxagliptin hydrate is an orally active hypoglycemic agent used in the treatment of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by inhibiting the enzyme dipeptidyl peptidase-4, thereby increasing the levels of incretin hormones that regulate glucose metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of saxagliptin hydrate involves multiple steps, starting from commercially available starting materials. One common method involves the use of chemical resolution and asymmetric hydrogenation. The chemical resolution approach uses sodium borohydride to reduce the enamine, followed by the resolution of racemates using di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .

Industrial Production Methods: Industrial production of saxagliptin hydrate typically follows the same synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of expensive catalysts and reagents .

Analyse Chemischer Reaktionen

Types of Reactions: Saxagliptin hydrate undergoes various chemical reactions, including:

Oxidation: Saxagliptin can be oxidized to form its major active metabolite, 5-hydroxy saxagliptin.

Reduction: The reduction of saxagliptin involves the use of reducing agents like sodium borohydride.

Substitution: Saxagliptin can undergo substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cytochrome P450 enzymes.

Reduction: Sodium borohydride is frequently used as a reducing agent.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

5-Hydroxy saxagliptin: Formed through oxidation.

Reduced saxagliptin: Formed through reduction reactions.

Wissenschaftliche Forschungsanwendungen

Saxagliptin hydrate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying dipeptidyl peptidase-4 inhibitors.

Biology: Investigated for its effects on incretin hormones and glucose metabolism.

Medicine: Primarily used in the treatment of type 2 diabetes mellitus.

Industry: Used in the pharmaceutical industry for the development of antidiabetic medications.

Wirkmechanismus

Saxagliptin hydrate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition increases the levels of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones enhance insulin secretion and decrease glucagon release, thereby improving glycemic control . Saxagliptin forms a reversible, histidine-assisted covalent bond with the enzyme, leading to its inhibition .

Vergleich Mit ähnlichen Verbindungen

Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with similar hypoglycemic effects.

Vildagliptin: Similar mechanism of action but different pharmacokinetic profile.

Liraglutide: A glucagon-like peptide-1 receptor agonist with a different mechanism of action but used for similar therapeutic purposes.

Uniqueness: Saxagliptin hydrate is unique in its high selectivity for dipeptidyl peptidase-4 and its ability to form a reversible covalent bond with the enzyme. This results in a prolonged duration of action and effective glycemic control .

Eigenschaften

Molekularformel |

C18H26ClN3O2 |

|---|---|

Molekulargewicht |

351.9 g/mol |

IUPAC-Name |

(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |

InChI |

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10-,11+,12-,13?,14+,15-,17?,18?;/m1./s1 |

InChI-Schlüssel |

TUAZNHHHYVBVBR-KGNCXOGNSA-N |

Isomerische SMILES |

C1[C@@H]2[C@H]1N(C(C2)C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N.Cl |

Kanonische SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)

![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)

![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)

![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)

![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)

![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)